molecular formula C14H21N B13261097 2-Methyl-3-(4-methylcyclohexyl)aniline

2-Methyl-3-(4-methylcyclohexyl)aniline

Cat. No.: B13261097
M. Wt: 203.32 g/mol
InChI Key: QFKNVFGHJXASTN-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-methylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a methyl group and a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4-methylcyclohexyl)aniline can be achieved through several methods. One common approach involves the nitration of arenes followed by reduction. For instance, starting with a suitable aromatic compound, nitration can introduce a nitro group, which is then reduced to an amine group. Another method involves direct nucleophilic substitution reactions, where a halogenated precursor undergoes substitution with an amine group under high temperatures or in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs transition-metal-catalyzed processes. Palladium-catalyzed amination is a widely used method due to its efficiency and selectivity. This method involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, leading to the formation of the desired aniline derivative .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4-methylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-3-(4-methylcyclohexyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(4-methylcyclohexyl)aniline: Unique due to its specific substitution pattern on the aniline ring.

    2-Methyl-3-(4-ethylcyclohexyl)aniline: Similar structure but with an ethyl group instead of a methyl group.

    3-(4-Methylcyclohexyl)aniline: Lacks the additional methyl group on the aniline ring

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-methyl-3-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-6-8-12(9-7-10)13-4-3-5-14(15)11(13)2/h3-5,10,12H,6-9,15H2,1-2H3

InChI Key

QFKNVFGHJXASTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2=C(C(=CC=C2)N)C

Origin of Product

United States

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